molecular formula C11H11FN2O3 B1444846 (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone CAS No. 1411990-19-6

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1444846
CAS No.: 1411990-19-6
M. Wt: 238.21 g/mol
InChI Key: FFGPQQRENLKRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the CAS Number: 1411990-19-6. It has a molecular weight of 238.22 . The compound appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11FN2O3/c12-10-6-8 (14 (16)17)3-4-9 (10)11-2-1-5-13 (11)7-15/h3-4,6-7,11H,1-2,5H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : The compound (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone, among other related compounds, has been synthesized through a substitution reaction. Techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction were used to confirm the structures. Density Functional Theory (DFT) calculations were used to analyze the molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Medicinal Chemistry and Pharmacology

  • Development of Antagonists for Clinical Trials : The compound this compound has been employed in the development of novel antagonists. For instance, derivatives of this compound were used in the synthesis of P2X7 antagonists, which demonstrated robust receptor occupancy and were advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Biological Activity and Drug Development

  • Synthesis of Anti-inflammatory and Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds showed promising results in vivo for anti-inflammatory activity and potent antibacterial properties (Ravula et al., 2016).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds for Nucleic Acid Studies : Pyrrolidine carbamate nucleic acids, synthesized using a compound structurally related to this compound, have been reported. These were employed in DNA binding studies, demonstrating the compound's utility in nucleic acid research (Meena & Kumar, 2003).

Antibacterial and Antimicrobial Research

  • Antimicrobial and Antimycobacterial Evaluation : Compounds synthesized using this compound have been evaluated for their antimicrobial and antimycobacterial activities, showing effectiveness against several bacterial strains, highlighting their potential in antimicrobial research (Narasimhan et al., 2011).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPQQRENLKRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.